![molecular formula C9H5ClF6O2S B1274926 [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride CAS No. 400770-85-6](/img/structure/B1274926.png)
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride
Overview
Description
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride: is a chemical compound with the molecular formula C9H5ClF6O2S and a molecular weight of 326.64 g/mol . This compound is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it a valuable reagent in organic synthesis and various industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively in promoting organic transformations .
Mode of Action
It’s known that the 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in h-bond catalysts . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ chemical properties.
Biochemical Pathways
Compounds with similar structures have been used in promoting organic transformations, suggesting that they may affect various biochemical pathways .
Result of Action
It’s known that compounds with similar structures have been used in promoting organic transformations , suggesting that they may have significant effects at the molecular and cellular levels.
Action Environment
It’s known that similar compounds can detonate on loss of solvent contact or upon moderate heating , suggesting that the compound’s action may be influenced by environmental conditions such as temperature and solvent presence.
Biochemical Analysis
Biochemical Properties
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it can act as an electrophilic reagent, reacting with nucleophilic sites on biomolecules. This interaction often leads to the modification of proteins and enzymes, affecting their activity and function. The compound’s ability to form covalent bonds with biomolecules makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit specific signaling pathways by modifying key signaling proteins, leading to changes in gene expression patterns. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the covalent modification of biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This modification can result in changes in enzyme activity, protein function, and gene expression. Additionally, the compound’s electrophilic nature allows it to react with various biomolecules, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may also be observed at high doses, including cellular damage and disruption of normal cellular processes. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit specific metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic profile of cells. These interactions can provide insights into the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride typically involves the reaction of [3,5-bis(trifluoromethyl)phenyl]methanol with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction temperature is maintained at a low range, typically between 0°C to 5°C, to ensure the stability of the reactants and products .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, or sulfonate thioester derivatives, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is also used in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides, enhancing their stability and activity. It is also used in the development of diagnostic reagents and therapeutic agents .
Industry: In the industrial sector, [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride is used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it valuable in the development of high-performance materials .
Comparison with Similar Compounds
- [3,5-bis(trifluoromethyl)phenyl]methanol
- [3,5-bis(trifluoromethyl)phenyl]methanesulfonic acid
- [3,5-bis(trifluoromethyl)phenyl]methanesulfonamide
Comparison: Compared to these similar compounds, [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride is unique due to its high reactivity and versatility in chemical reactions. The presence of the sulfonyl chloride group makes it a valuable reagent for introducing sulfonyl functionalities into organic molecules, which is not possible with the other similar compounds .
Biological Activity
[3,5-Bis(trifluoromethyl)phenyl]methanesulfonyl chloride is a sulfonyl chloride compound with significant implications in medicinal chemistry and organic synthesis. Its unique trifluoromethyl groups enhance biological activity and stability, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
- Chemical Formula : C9H6ClF6O2S
- Molecular Weight : 302.66 g/mol
- CAS Number : 85952-32-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties against drug-resistant bacteria.
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.5 µg/mL against Staphylococcus aureus, including MRSA strains .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
4-Bromo-3-chloro-aniline-substituted pyrazole | 0.5 | S. aureus (MRSA) |
Trifluoromethyl derivatives | 1–4 | Various strains |
Anticancer Activity
In vivo studies have reported the anticancer effects of compounds derived from this compound. One notable study focused on N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), which demonstrated significant inhibition of liver tumor growth through modulation of the HNF4α and STAT3 pathways.
- Dosage : NHDC at 5 mg/kg showed effective tumor growth inhibition in animal models.
Treatment | Concentration (µM) | Effect |
---|---|---|
NHDC | 1–10.8 | Inhibition of HepG2 and Hep3B cell growth |
The mechanisms underlying the biological activities of this compound derivatives involve several pathways:
- Antimicrobial Mechanism : The trifluoromethyl group enhances lipophilicity and cellular uptake, leading to effective disruption of bacterial cell walls and biofilms.
- Anticancer Mechanism : Compounds like NHDC inhibit key signaling pathways (e.g., STAT3), promoting apoptosis in cancer cells and reducing tumor proliferation.
Case Study 1: Antimicrobial Efficacy
A study synthesized various pyrazole derivatives from this compound, assessing their antimicrobial activity against resistant strains. The most potent compounds exhibited MIC values as low as 0.25 µg/mL against multiple bacterial strains.
Case Study 2: Cancer Inhibition
Research on NHDC revealed its capacity to inhibit liver cancer cell growth significantly. The study concluded that the compound's interaction with HNF4α was crucial for its anticancer effects, demonstrating a direct binding that inhibited tumor growth.
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6O2S/c10-19(17,18)4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLFBEQKESGDJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395675 | |
Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400770-85-6 | |
Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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